{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride
CAS No.: 1609409-30-4
Cat. No.: VC2590029
Molecular Formula: C15H14ClN3O
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride - 1609409-30-4](/images/structure/VC2590029.png)
Specification
CAS No. | 1609409-30-4 |
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Molecular Formula | C15H14ClN3O |
Molecular Weight | 287.74 g/mol |
IUPAC Name | 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline;hydrochloride |
Standard InChI | InChI=1S/C15H13N3O.ClH/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16;/h2-9H,16H2,1H3;1H |
Standard InChI Key | LLQOLEXVZAZFJG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl |
Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl |
Introduction
Chemical Structure and Classification
Structural Composition
{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride features a 1,2,4-oxadiazole core structure, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms. This oxadiazole ring serves as a connecting bridge between a 3-methylphenyl group at the 3-position and a 2-aminophenyl group at the 5-position, with the amine functionality existing as a hydrochloride salt. The compound belongs to the broader class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and pharmaceutical applications.
Structural Comparison with Related Compounds
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The presence of a 3-methylphenyl group instead of an unsubstituted phenyl ring
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A 2-aminophenyl group instead of a methanamine at the 5-position
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Different positioning of the amine functionality
These structural variations likely confer distinct physicochemical properties and potentially different biological activities compared to related oxadiazole derivatives.
Physical and Chemical Properties
Fundamental Properties
Based on structural analysis and comparison with related oxadiazole compounds, the following properties can be anticipated:
Property | Predicted Value | Basis for Prediction |
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Appearance | White to off-white crystalline solid | Common for hydrochloride salts of aromatic amines |
Solubility | Soluble in polar solvents (water, methanol); limited solubility in non-polar solvents | Based on salt formation and structural features |
Melting Point | 200-240°C (decomposition) | Typical range for similar oxadiazole hydrochloride salts |
Stability | Stable under standard conditions; sensitive to strong bases | Hydrochloride salts typically show good stability |
pH (aqueous solution) | Acidic (3-4) | Common for hydrochloride salts |
Synthesis and Preparation
Cycloaddition Approach
This approach likely involves the reaction between 3-methylbenzoamidoxime and an appropriate 2-aminobenzoyl derivative, followed by cyclization to form the oxadiazole ring and subsequent salt formation with hydrochloric acid.
Dehydration-Cyclization Method
An alternative approach might involve the reaction of 3-methylbenzoic acid with 2-aminobenzamidoxime via an O-acylation step, followed by thermal cyclization and treatment with hydrochloric acid.
Synthetic Challenges
The synthesis of the target compound may present several challenges:
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Regioselectivity in the formation of the 1,2,4-oxadiazole ring
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Protection/deprotection strategies for the amine functionality
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Optimization of reaction conditions to minimize side products
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Purification of the final hydrochloride salt
Structure-Activity Relationships
The compound's potential biological activity can be analyzed through structure-activity relationship considerations:
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The 1,2,4-oxadiazole core serves as a bioisostere for amide and ester functionalities, which may enhance metabolic stability and binding affinity to target proteins.
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The 3-methylphenyl group likely contributes to hydrophobic interactions with potential binding pockets in biological targets.
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The 2-aminophenyl group provides potential for hydrogen bonding interactions and may contribute to target selectivity.
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The hydrochloride salt formation may improve water solubility and bioavailability compared to the free base.
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